molecular formula C17H15ClN4O2 B2458734 2-Benzyl-5-(5-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415523-15-6

2-Benzyl-5-(5-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2458734
CAS No.: 2415523-15-6
M. Wt: 342.78
InChI Key: ILYYPTKNMWOXMH-UHFFFAOYSA-N
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Description

2-Benzyl-5-(5-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrole ring fused with a pyrimidine ring, making it a significant molecule in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-(5-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), thiols (R-SH), alkoxides (R-O^-).

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, 2-Benzyl-5-(5-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its heterocyclic structure makes it suitable for applications in the production of polymers, dyes, and other advanced materials .

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(5-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, potentially inhibiting DNA and RNA synthesis. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Benzyl-5-(5-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione apart is its unique combination of a benzyl group, a chloropyrimidine moiety, and a fused pyrrole-pyrimidine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

5-benzyl-2-(5-chloropyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c18-12-6-19-17(20-7-12)21-9-13-14(10-21)16(24)22(15(13)23)8-11-4-2-1-3-5-11/h1-7,13-14H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYYPTKNMWOXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=NC=C(C=N3)Cl)C(=O)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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